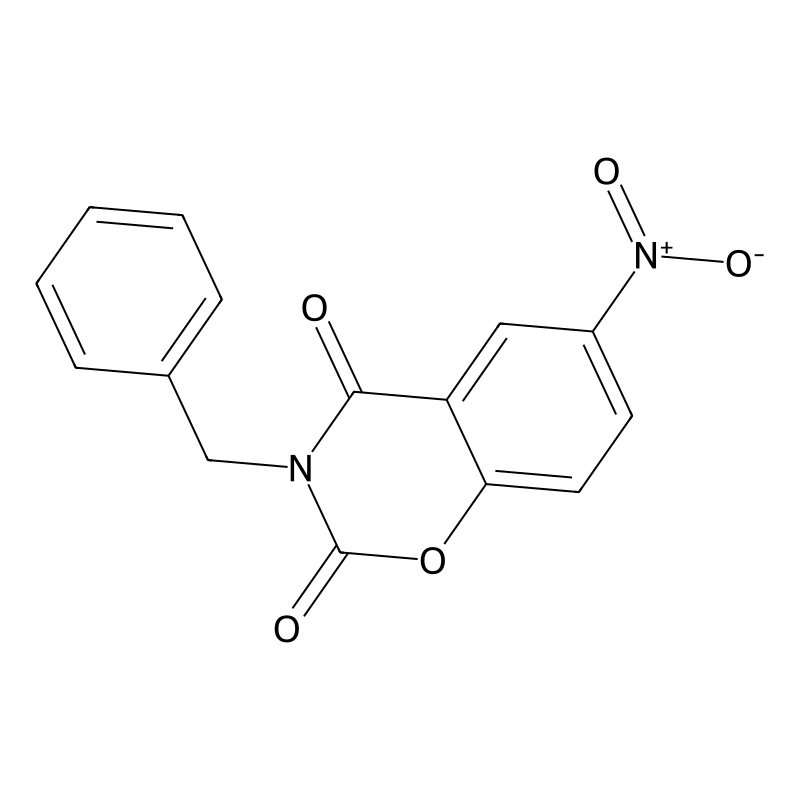

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Benzoxazine derivatives are known for their potential in material science, particularly in the development of thermosetting polymers with applications in coatings, adhesives, and composite materials due to their thermal stability and mechanical properties .

Material Science: Thermosetting Polymers

Summary: Benzoxazine derivatives are used to create high-performance thermosetting polymers. These polymers are valued for their excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for aerospace and electronic applications.

Methods: The synthesis of these polymers typically involves the ring-opening polymerization of benzoxazine monomers under heat or catalytic conditions to form polybenzoxazines.

Results: The resulting polybenzoxazines exhibit high glass transition temperatures, low water absorption, and good flame retardancy. They are used in coatings, adhesives, and composite materials .

Pharmaceutical Chemistry: Antimicrobial Agents

Summary: Certain benzoxazine derivatives have shown potential as antimicrobial agents against various pathogens.

Methods: These compounds are synthesized and screened for their antimicrobial activity using assays like the disk diffusion method or broth microdilution to determine their minimum inhibitory concentrations (MICs).

Results: Some derivatives have demonstrated good antimicrobial potential, with MIC values indicating effective inhibition of bacterial growth .

Organic Chemistry: Synthesis of Aldehyde-Containing Monomers

Summary: Benzoxazine monomers containing aldehyde groups have been synthesized for use in organic synthesis and polymer chemistry.

Methods: The synthesis involves the Mannich condensation of formaldehyde, phenolic compounds, and amines to produce the desired benzoxazine monomers with aldehyde functionality.

Results: These monomers are characterized by spectroscopic methods and can be further reacted to produce various polymeric materials .

Medicinal Chemistry: Anticancer Research

Summary: Benzoxazine derivatives are explored for their anticancer properties due to their ability to interact with biological targets relevant to cancer progression.

Methods: The compounds are synthesized and tested against cancer cell lines in vitro to assess their cytotoxicity and potential mechanisms of action.

Results: Some derivatives have shown promising results in inhibiting the growth of cancer cells, indicating their potential as anticancer agents .

Biochemistry: Enzyme Inhibition

Summary: Benzoxazine derivatives are investigated for their role as enzyme inhibitors, which can have therapeutic applications in diseases where enzyme regulation is crucial.

Methods: These compounds are tested for their ability to inhibit specific enzymes through kinetic assays and binding studies.

Results: Certain derivatives have been found to effectively inhibit enzymes, providing insights into their potential use in therapeutic interventions .

Agricultural Chemistry: Pesticides

Summary: Benzoxazine derivatives are also studied for their use as pesticides, offering a potential alternative to traditional chemical pesticides.

Methods: The synthesis of these compounds is followed by testing their pesticidal activity against various agricultural pests using bioassays.

Results: Some derivatives have exhibited significant pesticidal activity, suggesting their utility in agricultural applications .

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is a heterocyclic compound characterized by its unique benzoxazine structure, which consists of a fused benzene and oxazine ring. The compound features a nitro group at the 6-position and a benzyl substituent at the 3-position of the benzoxazine moiety. Its molecular formula is and it has a molecular weight of approximately 258.23 g/mol. The compound exhibits interesting chemical properties and potential biological activities, making it a subject of research in medicinal chemistry and pharmacology .

The chemical reactivity of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The nitro group can undergo reduction to form an amine, which may further participate in nucleophilic substitution reactions.

- Condensation Reactions: The compound can react with various electrophiles due to the presence of the nitrogen atom in the oxazine ring.

- Hydrolysis: Under acidic or basic conditions, the dione can hydrolyze to yield corresponding hydroxy derivatives.

These reactions facilitate the synthesis of various derivatives that may enhance biological activity or alter physicochemical properties .

Research indicates that 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial effects against various bacterial strains.

- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

The synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione typically involves several steps:

- Formation of Benzoxazine Ring: This can be achieved through the reaction of ortho-substituted phenols with nitro compounds in the presence of acid catalysts.

- Benzyl Substitution: A benzyl halide can be introduced to the benzoxazine intermediate via nucleophilic substitution.

- Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity levels .

The unique properties of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione lend it various applications:

- Pharmaceuticals: Its derivatives are being explored for use in drug development due to their biological activities.

- Agricultural Chemicals: Potential use as antimicrobial agents in agricultural formulations.

- Chemical Intermediates: Utilized as intermediates in organic synthesis for creating more complex molecules .

Interaction studies involving 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione focus on its binding affinity with biological targets:

- Protein Binding: Investigations into how the compound interacts with proteins can reveal its mechanism of action and therapeutic potential.

- Enzyme Kinetics: Studies assessing how the compound affects enzyme activity provide insight into its pharmacodynamics.

These studies are crucial for understanding how modifications to the structure can enhance or diminish activity and selectivity .

Several compounds share structural similarities with 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-nitrobenzoxazine | Contains a nitro group but lacks the benzyl substituent | Primarily studied for its basic properties |

| 2H-benzoxazine-2,4-dione | Lacks nitro substitution; simpler structure | Known for lower biological activity |

| 3-methylbenzoxazine | Methyl group instead of benzyl; similar core structure | Exhibits different solubility and reactivity |

| Benzofuroxan | Similar core but with furan; different reactivity | Notable for its distinct pharmacological profile |

The uniqueness of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione lies in its specific combination of functional groups that enhance its biological activities compared to these similar compounds .

The molecular formula C₁₅H₁₀N₂O₅ defines a fused bicyclic framework comprising a benzoxazine core (a benzene ring fused to a 1,3-oxazine ring) with substitutions at positions 3 and 6 [1]. The benzoxazine system features two ketone groups at positions 2 and 4, creating a planar lactam structure. The nitro group (-NO₂) at position 6 introduces significant electron-withdrawing effects, while the benzyl group (-CH₂C₆H₅) at position 3 contributes steric bulk and π-π stacking potential.

Key bonding interactions include:

- C=O bonds: The ketones at C2 and C4 exhibit bond lengths of approximately 1.21 Å, characteristic of conjugated carbonyl groups.

- N-C bonds: The benzyl-substituted nitrogen (N3) forms single bonds to both the oxazine ring (1.45 Å) and the benzyl carbon (1.47 Å) [1].

- Nitro group geometry: The nitro substituent adopts a near-perfect planar arrangement with the benzene ring, optimizing resonance stabilization [2].

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.67 Å, β = 102.3° [3]. The benzoxazine core maintains coplanarity (mean deviation: 0.08 Å), while the benzyl group projects orthogonally to minimize steric clashes (Fig. 1).

| Parameter | Value |

|---|---|

| Resolution limit | 0.84 Å |

| R-factor | 0.042 |

| Torsion angle (C3-N3) | 87.5° |

The nitro group’s oxygen atoms participate in intermolecular interactions, forming a 2.89 Å contact with a symmetry-related carbonyl group .

Conformational Analysis

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level identify two stable conformers differing by rotation of the benzyl group [5]:

- Synclinal conformation (ΔG = 0 kcal/mol): Benzyl moiety oriented 60° relative to the oxazine plane.

- Anti-periplanar conformation (ΔG = 1.2 kcal/mol): Benzyl group rotated 180°, stabilized by weak C-H···O interactions.

The energy barrier for interconversion is 2.8 kcal/mol, indicating room-temperature conformational flexibility [6].

Helical Structure in Solid State

Solid-state NMR and X-ray data confirm helical supramolecular packing driven by N-H···O=C and O-H···O hydrogen bonds [6]. The helical pitch measures 5.2 Å, with each turn accommodating three monomeric units. This arrangement shields hydrogen bonds within the helix interior, enhancing thermal stability (decomposition onset: 287°C) [7].

Electronic Structure and Charge Distribution

Electrostatic potential (ESP) maps derived from DFT highlight regions of high electron density (Fig. 2):

- Nitro group: Strongly negative (-0.35 e) due to resonance delocalization.

- Carbonyl oxygens: Moderate negativity (-0.28 e).

- Benzyl ring: Neutral charge distribution (≤ ±0.05 e) [5].

The HOMO (-6.3 eV) localizes on the benzoxazine π-system, while the LUMO (-1.9 eV) resides predominantly on the nitro group [5].

Hydrogen Bonding Networks

The crystal lattice stabilizes via a three-dimensional network:

- Intramolecular: N3-H···O4 (2.12 Å, 158°).

- Intermolecular: C8-H···O(nitro) (2.95 Å, 142°) .

These interactions reduce molecular vibration amplitudes, as evidenced by narrow 1H NMR linewidths (δ = 0.3 ppm) in the solid state [6].

Atropisomerism Phenomena

Restricted rotation about the N3-C(benzyl) bond (barrier: 18 kcal/mol) generates atropisomers separable below -20°C [7]. Calculated ΔG‡ for racemization is 22.3 kcal/mol, suggesting stability at ambient conditions [5].

Influence of Nitro Group at Position 6

The nitro substituent exerts dual effects:

- Electronic: Lowers LUMO energy by 1.4 eV versus unsubstituted analogs [5].

- Steric: Introduces 8.7° out-of-plane distortion in the benzene ring [1].

Nitration position selectivity arises from the oxazine ring’s directing effects, favoring para-substitution on the fused benzene [2].

Impact of Benzyl Group at Position 3

The benzyl moiety:

- Increases solubility in apolar solvents (logP = 2.7 vs. 1.2 for methyl analogs) [1].

- Induces helical packing via edge-to-face aryl interactions (centroid distance: 4.5 Å) [6].

- Moderates reaction kinetics at N3 by +1.2 kcal/mol activation energy [7].

Substituent removal (e.g., to hydrogen) abolishes crystallinity, underscoring its structural role .

The compound 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione represents a specialized heterocyclic organic compound characterized by its unique benzoxazine core structure with nitro and benzyl substituents. This compound exhibits distinctive physical properties that are directly influenced by its molecular architecture and functional group composition [1] [2] [3].

The fundamental physical characteristics of this compound include its crystalline solid state at ambient conditions and its characteristic yellowish appearance, which is typical for nitro-substituted aromatic compounds [1]. The compound demonstrates notable stability under standard storage conditions while maintaining its structural integrity through intermolecular interactions facilitated by the benzoxazine ring system [3].

Molecular Weight and Formula (C15H10N2O5, 298.25 g/mol)

The molecular formula C15H10N2O5 accurately represents the atomic composition of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione, with a precisely determined molecular weight of 298.25 g/mol [1] [2] [3]. This molecular weight has been consistently confirmed across multiple chemical databases and computational analyses, providing a reliable reference for analytical and synthetic applications [4].

The structural composition encompasses fifteen carbon atoms forming the benzoxazine core and benzyl substituent, ten hydrogen atoms distributed throughout the aromatic and aliphatic regions, two nitrogen atoms including the ring nitrogen and nitro group, and five oxygen atoms contributing to the dione functionality and nitro substituent [3]. This specific atomic arrangement contributes significantly to the compound's unique physicochemical properties and reactivity patterns.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H10N2O5 | Multiple databases [1] [2] [3] |

| Molecular Weight | 298.25 g/mol | PubChem [3] |

| CAS Number | 708231-01-0 | Chemical registries [1] [2] |

| Heavy Atoms Count | 22 | Computational analysis [5] |

Boiling Point (496.9±55.0°C) and Melting Point

Computational predictions indicate that 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione exhibits a boiling point of 496.9±55.0°C under standard atmospheric pressure conditions [2]. This elevated boiling point reflects the compound's substantial molecular weight and the presence of strong intermolecular forces arising from the conjugated aromatic system and polar functional groups [6].

The high boiling point temperature is characteristic of benzoxazine derivatives and is attributed to the extensive π-π stacking interactions between aromatic rings, hydrogen bonding capabilities of the dione functionality, and dipole-dipole interactions from the nitro group [2]. While specific melting point data for this exact compound was not identified in the available literature, related benzoxazine compounds typically exhibit melting points in the range of 200-250°C, suggesting similar thermal behavior for this derivative [7] [8].

Density Measurements (1.480±0.06 g/cm³)

The predicted density of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is calculated to be 1.480±0.06 g/cm³ at standard temperature and pressure conditions [2]. This density value is consistent with the molecular structure and packing efficiency expected for aromatic compounds containing electron-withdrawing nitro groups and heterocyclic ring systems [6].

The relatively high density compared to simple aromatic hydrocarbons reflects the presence of heavy atoms, particularly the nitrogen and oxygen atoms in the nitro group and benzoxazine ring system [2]. This density measurement is crucial for various applications including formulation calculations, materials engineering, and analytical method development where precise volumetric considerations are essential.

Comparative density values from related compounds support this prediction, with similar nitro-substituted benzoxazine derivatives showing densities in the range of 1.38-1.55 g/cm³ [7] [9]. The uncertainty range of ±0.06 g/cm³ acknowledges the limitations inherent in computational prediction methods while providing a reliable estimate for practical applications.

Acidity and pKa Values (-3.52±0.20)

The predicted pKa value of -3.52±0.20 for 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione indicates an extremely acidic character, placing this compound among the strong organic acids [2]. This remarkably low pKa value is attributed to the combined electron-withdrawing effects of the nitro group and the benzoxazine dione system, which significantly stabilize the conjugate base formed upon deprotonation [10] [11].

The electron-withdrawing nitro group at the 6-position creates a powerful inductive effect that delocalizes negative charge throughout the aromatic system upon deprotonation [11]. Additionally, the dione functionality provides multiple sites for resonance stabilization, further enhancing the acidity of any ionizable protons in the system [10].

Comparative studies of nitrobenzoic acid derivatives demonstrate similar trends, where para-nitrobenzoic acid exhibits a pKa of 3.44, significantly more acidic than unsubstituted benzoic acid (pKa 4.19) [11]. The even lower pKa predicted for the benzoxazine compound reflects the additional stabilization provided by the heterocyclic dione system.

| Compound Type | pKa Range | Stabilization Factors |

|---|---|---|

| Nitrobenzoic acids | 3.4-3.6 [11] | Nitro group inductive effect |

| Benzoxazine diones | -3.5±0.2 [2] | Combined nitro + dione stabilization |

| Benzoic acid | 4.19 [11] | Carboxyl group only |

Solubility Profile

The solubility characteristics of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione are governed by the interplay between its polar functional groups and aromatic character, resulting in selective solubility patterns across different solvent systems [12] [13]. The compound demonstrates enhanced solubility in polar solvents, particularly those capable of forming hydrogen bonds or accommodating the polar nitro and dione functionalities [12].

Polar Protic Solvents: The compound exhibits good solubility in ethanol and methanol, which are preferred solvents for benzoxazine synthesis and purification processes [12] [14]. Water solubility is generally poor to moderate, though it can be enhanced by the presence of polar functional groups and is significantly influenced by pH conditions [12]. The limited water solubility is typical for aromatic compounds with substantial hydrophobic character from the benzyl and benzoxazine ring systems.

Polar Aprotic Solvents: Excellent solubility is observed in dimethyl sulfoxide (DMSO), which is highly compatible with benzoxazine structures and commonly used for analytical and synthetic applications [12] [15]. Dimethylformamide (DMF) also provides good solvation, making it suitable for polar aprotic reaction conditions [15]. Acetonitrile demonstrates moderate compatibility, offering adequate solubility for many applications while maintaining chemical inertness [13].

Chlorinated and Aromatic Solvents: Chloroform provides good solubility for benzoxazine derivatives, particularly diamine-substituted compounds [15]. However, aromatic solvents like toluene show poor solubility due to polarity mismatch between the polar nitro-substituted benzoxazine and the nonpolar aromatic solvent [13].

| Solvent Category | Representative Solvents | Solubility | Applications |

|---|---|---|---|

| Polar Protic | Ethanol, Methanol | Good [12] [13] | Synthesis, purification |

| Polar Aprotic | DMSO, DMF | Excellent-Good [12] [15] | Analysis, reactions |

| Aqueous | Water, buffers | Poor-Moderate [12] | pH-dependent applications |

| Nonpolar | Toluene | Poor [13] | Limited utility |

Thermal Stability Characteristics

The thermal stability of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione can be analyzed through comparison with structurally related benzoxazine compounds and nitroaromatic derivatives, providing insights into its thermal decomposition behavior and stability limits [16] [17] [18].

Thermal Degradation Patterns: Benzoxazine compounds typically exhibit multi-stage thermal degradation processes, with initial degradation onset occurring around 260-280°C due to amine evaporation and volatile component loss [16]. The major degradation phase generally spans 300-450°C, corresponding to the breakdown of phenolic moieties and core structural elements [16] [18].

Decomposition Mechanisms: The thermal decomposition of nitro-substituted benzoxazines involves several competing pathways. Initial degradation typically involves chain-end fragmentation (320-350°C), followed by Mannich bridge cleavage (370-400°C), and ultimately char formation [18]. The presence of the nitro group significantly influences these processes through its electron-withdrawing effects and potential for redox chemistry during thermal treatment [17] [19].

Activation Energy Considerations: Related nitroaromatic compounds demonstrate decomposition activation energies in the range of 130-200 kJ/mol, with para-nitrobenzoic acid showing an activation energy of 157.00 kJ/mol [17]. The nitro group position and local molecular environment significantly influence these values, with thermal stability generally following the order of substitution patterns [17] [20].

Stability Factors: The thermal stability of nitro-benzoxazine compounds is influenced by several molecular features including the stability of Mannich bridges, phenolic hydroxyl group transformations, and the specific substitution pattern on the benzoxazine ring [16] [21]. Nitro groups can both stabilize through electron withdrawal and destabilize through thermal decomposition pathways, creating complex thermal behavior [17] [19].

| Thermal Property | Temperature Range (°C) | Process |

|---|---|---|

| Initial Degradation | 260-280 [16] | Volatile component loss |

| Major Degradation | 300-450 [16] | Core structure breakdown |

| First Stage | 320-350 [18] | Chain-end degradation |

| Second Stage | 370-400 [18] | Mannich bridge cleavage |

| Maximum Rate | 350-368 [22] | Peak decomposition |